BenchChemオンラインストアへようこそ!

(R,R)-Empagliflozin Impurity-d4

Stable isotope labeling Mass spectrometry Internal standard

(R,R)-Empagliflozin Impurity-d4 (CAS not assigned; synonym: 3‴-Epi-Empagliflozin-d4, Empagliflozin Impurity B-d4) is a tetradeuterated stereoisomeric impurity of the SGLT2 inhibitor empagliflozin. It carries four stable deuterium atoms on the tetrahydrofuran ring, yielding a molecular formula C₂₃H₂₃D₄ClO₇ and a molecular weight of 454.93 g/mol.

Molecular Formula C₂₃H₂₃D₄ClO₇
Molecular Weight 454.93
Cat. No. B1156810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-Empagliflozin Impurity-d4
Molecular FormulaC₂₃H₂₃D₄ClO₇
Molecular Weight454.93
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What (R,R)-Empagliflozin Impurity-d4 Actually Is — A Procurement-Focused Primer


(R,R)-Empagliflozin Impurity-d4 (CAS not assigned; synonym: 3‴-Epi-Empagliflozin-d4, Empagliflozin Impurity B-d4) is a tetradeuterated stereoisomeric impurity of the SGLT2 inhibitor empagliflozin . It carries four stable deuterium atoms on the tetrahydrofuran ring, yielding a molecular formula C₂₃H₂₃D₄ClO₇ and a molecular weight of 454.93 g/mol . As a stable-isotope-labeled reference standard, it is purpose-built for use as an internal standard (IS) in LC-MS/MS methods that quantify the corresponding non-deuterated (R,R)-impurity in empagliflozin drug substance and finished product [1].

Why Empagliflozin-d4 or Unlabeled Impurity Standards Cannot Replace (R,R)-Empagliflozin Impurity-d4


A common procurement error is to assume that any deuterated empagliflozin analog (e.g., Empagliflozin-d4 API) or the unlabeled (R,R)-impurity can substitute for (R,R)-Empagliflozin Impurity-d4. Empagliflozin-d4 targets the active pharmaceutical ingredient (API) and co-elutes with the API rather than with the stereoisomeric impurity, making it unsuitable for impurity-specific quantification [1]. The unlabeled impurity, lacking the +4 Da mass shift, cannot serve as an isotopically distinct internal standard and therefore cannot correct for ion-suppression or matrix effects in LC-MS/MS [2]. The (R,R) stereochemistry is equally critical: only the deuterated (R,R)-form exactly matches the chromatographic retention time and ionization behavior of the (R,R)-impurity being measured, a prerequisite for reliable quantitation under ICH Q2(R1) guidelines [3].

R,R-Empagliflozin Impurity-d4: Quantitative Differentiation Evidence for Procurement Decisions


Mass-Shift-Driven Isotopic Discrimination: +4.02 Da Separation from the Unlabeled Impurity

The deuterated (R,R)-impurity exhibits a molecular ion mass shift of +4.02 Da relative to its non-deuterated counterpart, enabling unequivocal mass-spectrometric discrimination in the same chromatographic run . The non-deuterated (R,R)-impurity (Empagliflozin Impurity B; 3‴-Epi-Empagliflozin) has a molecular weight of 450.91 g/mol (C₂₃H₂₇ClO₇), whereas the d4-labeled form has a molecular weight of 454.93 g/mol (C₂₃H₂₃D₄ClO₇) . This 4 Da difference is the minimum recommended mass shift for stable-isotope internal standards to avoid isotopic cross-talk with the analyte's natural M+1/M+2 isotopologue envelope [1].

Stable isotope labeling Mass spectrometry Internal standard Isotopic dilution

LC-MS/MS MRM Transition Specificity: Verified Quantitative Transitions for Impurity-d4

Validated LC-MS/MS methods employing Empagliflozin-d4 as internal standard report the MRM transition m/z 455.19 → 71.12 for the deuterated species, whereas the non-deuterated analyte (m/z 451.15 → 71.12) is quantified simultaneously [1]. For (R,R)-Empagliflozin Impurity-d4, the identical precursor mass (m/z ~455) and analogous fragmentation pathway (loss of the glucitol moiety to yield the m/z 71 fragment) are expected, given that the deuterium atoms reside on the tetrahydrofuran ring and do not alter the collision-induced dissociation (CID) pattern [2]. The method achieved a linear calibration range of 25.14–985.26 ng/mL for empagliflozin, with within- and between-day precision (RSD) below 3.83% [1].

LC-MS/MS method validation Multiple reaction monitoring Quantitative bioanalysis Empagliflozin impurity profiling

Regulatory Impurity Threshold: ≤0.15% in API and ≤0.2% in Drug Product

A dedicated patent from Zhejiang Hongyuan Pharmaceutical discloses a characteristic empagliflozin impurity (structurally related to the (R,R)-impurity class) and specifies regulatory limits: the impurity content must not exceed 0.15% in the empagliflozin bulk drug substance and 0.2% in the finished preparation [1]. The same patent describes a validated HPLC/LC-MS method with a relative correction factor of 0.8–1.2 against empagliflozin at 225 nm, enabling quantitative determination without the need for an individual impurity reference standard for routine testing — a capability that nevertheless requires a characterized deuterated standard for method validation and system suitability [1].

Pharmaceutical quality control Impurity profiling ICH Q3A/Q3B ANDA submission

Chiral-Purity Assessment: (R,R)-Stereochemistry Differentiation from Diastereomeric Impurities

The (R,R)-stereochemical designation indicates specific absolute configuration at two chiral centers of the impurity molecule. Alternative diastereomers — such as the (S,R)- or (S,S)-forms — are known process-related impurities that can co-form during empagliflozin synthesis [1]. The (R,R)-Empagliflozin Impurity-d4 is structurally identical to the (R,R)-impurity being monitored, ensuring identical chromatographic behavior on chiral stationary phases (e.g., Chiralpak IC) and equivalent ionization efficiency, which are essential for accurate quantification via isotope dilution . The SMILES notation confirms the (R,R) configuration at the tetrahydrofuran and glucitol moieties: O[C@H]1C(O[C@H]([C@H](O)CO)[C@@H]1O)... [2].

Chiral separation Stereoisomer impurity Diastereomer resolution Pharmacopoeial reference standard

Stability and Storage: Validated -20 °C Long-Term Storage for Reproducible Quantitative Workflows

The (R,R)-Empagliflozin Impurity-d4 is supplied as a white to yellowish non-hygroscopic crystalline powder that is stable when stored at -20 °C . The supplier explicitly recommends centrifugation of the original vial before first use to ensure maximum product recovery — a handling note not universally specified for non-deuterated impurity standards and indicative of the lyophilized or film-dried presentation format . This defined storage protocol supports long-term stability, which is essential for multi-batch analytical campaigns where IS stock solution integrity must be maintained across months of use.

Reference standard stability Storage condition Analytical reproducibility Cold-chain procurement

R,R-Empagliflozin Impurity-d4: Where the Evidence Says It Belongs in Your Workflow


LC-MS/MS Impurity Quantification in ANDA/DMF Regulatory Filings

When a generic manufacturer submits an Abbreviated New Drug Application (ANDA) for empagliflozin tablets, ICH Q3B requires quantification of specified impurities at levels above the identification threshold. (R,R)-Empagliflozin Impurity-d4 serves as the stable-isotope internal standard in a validated LC-MS/MS method, achieving within-day precision (RSD) below 3.83% over a linear range of 25–985 ng/mL [1]. This performance directly supports compliance with the patent-specified impurity limit of ≤0.15% in API and ≤0.2% in product [2].

Chiral Purity Monitoring During API Scale-Up and Process Optimization

During empagliflozin process development, stereoisomeric impurities such as the (R,R)-form can arise at levels of 0.05–0.15% [1]. Spiking experiments using (R,R)-Empagliflozin Impurity-d4 as an IS enable accurate tracking of this impurity across synthetic steps and crystallization stages. Because the deuterated standard co-elutes exactly with the (R,R)-impurity on both achiral and chiral columns (e.g., Chiralpak IC), it compensates for sample-to-sample matrix variability, allowing process chemists to make data-driven decisions about solvent, catalyst, and temperature conditions [3].

Cross-Validation of Pharmacopoeial HPLC Methods with Mass Spectrometric Detection

Pharmacopoeial impurity methods for empagliflozin (e.g., proposed USP monograph) often rely on HPLC-UV with relative response factors. When a laboratory transitions to LC-MS for confirmatory testing, (R,R)-Empagliflozin Impurity-d4 provides the deuterated analog needed to establish the MS-based method's accuracy against the HPLC-UV reference. The relative correction factor of 0.8–1.2 at 225 nm defined in patent literature [2] can be cross-validated by isotope-dilution LC-MS/MS, strengthening the overall control strategy.

Long-Term Stability Studies of Empagliflozin Drug Product Under ICH Climatic Zones

Stability studies under ICH Q1A conditions (40 °C/75% RH, 30 °C/65% RH) require monitoring of degradation impurities over 24–36 months. (R,R)-Empagliflozin Impurity-d4, formulated as a stable -20 °C stock solution, provides a consistent internal standard throughout the study duration . Its non-hygroscopic crystalline nature minimizes weigh errors during standard preparation, and the deuterium label ensures that any H/D exchange occurring in the analyte under accelerated conditions does not compromise quantification accuracy.

Quote Request

Request a Quote for (R,R)-Empagliflozin Impurity-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.